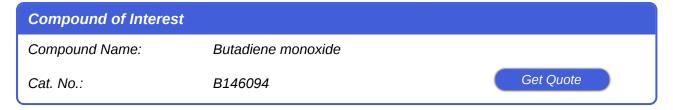


# A Comprehensive Technical Guide to Butadiene Monoxide for Scientific Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **butadiene monoxide**, a critical metabolite of the industrial chemical 1,3-butadiene. This document elucidates its chemical synonyms, summarizes key quantitative data, details relevant experimental protocols, and visualizes its metabolic pathway, offering a vital resource for professionals in toxicology, drug development, and scientific research.

# **Chemical Identity and Synonyms**

**Butadiene monoxide** is known by a variety of synonyms in scientific literature, which are essential to recognize for a comprehensive literature search. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-ethenyloxirane.[1][2] Its Chemical Abstracts Service (CAS) Registry Number is 930-22-3.[1][2][3][4]

A comprehensive list of its synonyms is provided in Table 1.

Table 1: Synonyms for **Butadiene Monoxide** in Scientific Literature



Synonym	Reference(s)
1,2-Epoxy-3-butene	[1][4]
1,2-Epoxybutene	[1][3]
1,2-Epoxybutene-3	[1][3]
1,2-Oxido-3-butene	[3]
1,3-Butadiene monoepoxide	[1][4]
1,3-Butadiene monooxide	[3][4]
1,3-Butadiene oxide	[3][4]
2-Ethenyloxirane	[1][2]
2-Vinyloxirane	[4][5][6]
3,4-Epoxy-1-butene	[1][4][5][6]
3,4-Epoxybutene	[7]
Butadiene epoxide	[4]
Butadiene monoepoxide	[1][7]
Butadiene monoxide	[1][4]
Butadiene oxide	[1][4]
Ethenyloxirane	[7]
Oxirane, ethenyl-	[1][4][7]
Vinyl oxirane	[1][7]
Vinylethylene oxide	[7][8]

# **Physicochemical and Toxicological Data**

A summary of key quantitative data for **butadiene monoxide** is presented in Table 2. This information is crucial for experimental design and safety considerations.



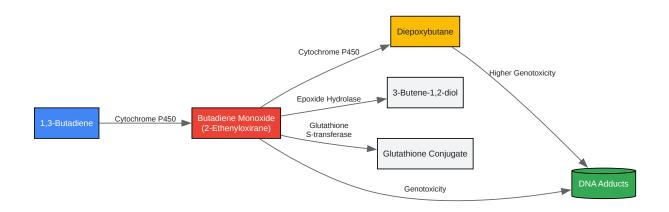
Table 2: Physicochemical and Toxicological Properties of Butadiene Monoxide

Property	Value	Reference(s)
Molecular Formula	C4H6O	[1][2][3][4]
Molecular Weight	70.09 g/mol	[1][3][4]
Boiling Point	65-67 °C	[3][8]
Density	0.87 g/mL at 25 °C	[3][9]
Solubility in Water	10 to 50 mg/mL at 70° F	[1]
Solubility in Organic Solvents	Miscible with ethanol, ethyl ether, benzene	[1][3][4]
InChI Key	GXBYFVGCMPJVJX- UHFFFAOYSA-N	[1][2][4][7]
SMILES	C=CC1CO1	[1][2][4][7]

## Metabolic Pathway of 1,3-Butadiene

**Butadiene monoxide** is the initial and a key reactive metabolite of 1,3-butadiene, formed primarily through oxidation by cytochrome P450 enzymes.[5] It can be further metabolized to other reactive species, such as diepoxybutane, or detoxified through hydrolysis or conjugation with glutathione. Understanding this pathway is fundamental to assessing the toxicity and carcinogenicity of 1,3-butadiene.





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Caption: Metabolic activation of 1,3-butadiene to **butadiene monoxide** and subsequent pathways.

## **Experimental Protocols**

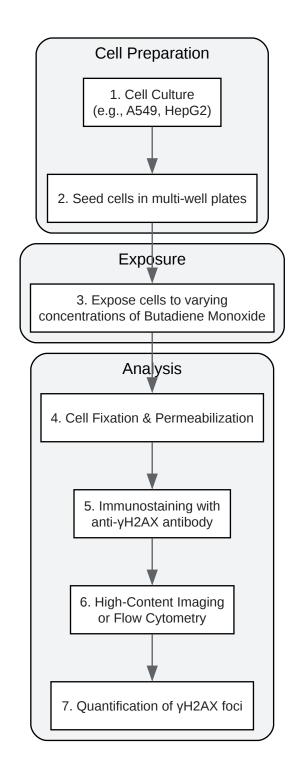
This section details methodologies for key experiments involving **butadiene monoxide**, providing a foundation for researchers to design and execute their studies.

### In Vitro Genotoxicity Assessment: The yH2AX Assay

The phosphorylation of histone H2AX (yH2AX) is a sensitive biomarker for DNA double-strand breaks, a critical lesion in genotoxicity. The yH2AX assay is a robust method to evaluate the genotoxic potential of **butadiene monoxide**.

**Experimental Workflow:** 





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Caption: Workflow for in vitro genotoxicity testing using the yH2AX assay.

Methodology:



- Cell Culture: Human lung carcinoma cells (A549) or human hepatoma cells (HepG2) are cultured in appropriate media and conditions until they reach a suitable confluency.
- Exposure: Cells are treated with a range of concentrations of **butadiene monoxide** for a defined period (e.g., 24 hours). A negative control (vehicle) and a positive control (a known genotoxic agent) are included.
- Immunostaining: After exposure, cells are fixed, permeabilized, and incubated with a primary antibody specific for yH2AX, followed by a fluorescently labeled secondary antibody.
- Analysis: The number of γH2AX foci per cell is quantified using high-content imaging or flow cytometry. A significant, dose-dependent increase in γH2AX foci indicates a genotoxic effect.

### In Vitro Metabolism Studies Using Liver Microsomes

Liver microsomes are a rich source of cytochrome P450 enzymes and are widely used to study the metabolism of xenobiotics.

#### Methodology:

- Preparation of Liver Microsomes: Liver tissue from the species of interest (e.g., mouse, rat, human) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction. The protein concentration of the microsomal preparation is determined.
- Incubation: Microsomes are incubated with butadiene monoxide in a buffered solution containing an NADPH-generating system (to support P450 activity) at 37°C.
- Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the
  reaction is quenched. The metabolites of **butadiene monoxide** (e.g., 3-butene-1,2-diol,
  diepoxybutane) are extracted and quantified using analytical techniques such as gas
  chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass
  spectrometry (LC-MS/MS).
- Data Analysis: The rate of metabolite formation is calculated to determine the kinetics of butadiene monoxide metabolism.

### **Quantification of DNA Adducts**



The formation of DNA adducts is a key mechanism of **butadiene monoxide**-induced genotoxicity.

#### Methodology:

- DNA Isolation: DNA is isolated from cells or tissues that have been exposed to butadiene monoxide.
- DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to individual nucleosides or nucleobases.
- Adduct Enrichment: The DNA adducts of interest may be enriched from the hydrolysate using techniques like solid-phase extraction.
- LC-MS/MS Analysis: The hydrolyzed and enriched samples are analyzed by highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific butadiene monoxide-DNA adducts.

### **Applications in Research and Drug Development**

Butadiene monoxide serves as a crucial tool in several areas of scientific investigation:

- Toxicology and Carcinogenesis Research: As a primary reactive metabolite of 1,3-butadiene, it is extensively studied to understand the mechanisms of butadiene-induced cancer.[1]
- Organic Synthesis: Its reactive epoxide ring makes it a valuable building block in the synthesis of complex organic molecules and natural products, such as (-)-bulgecinine and (+)-broussonetine G.[1][4]
- Drug Metabolism Studies: It can be used as a substrate to investigate the activity and inhibition of epoxide hydrolase and glutathione S-transferase enzymes, which are important in drug metabolism and detoxification.

This guide provides a foundational understanding of **butadiene monoxide** for researchers and professionals. For more detailed protocols and specific applications, consulting the primary scientific literature is recommended.



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